molecular formula C24H21N3 B13775164 2-[3,5-bis(2-aminophenyl)phenyl]aniline

2-[3,5-bis(2-aminophenyl)phenyl]aniline

Cat. No.: B13775164
M. Wt: 351.4 g/mol
InChI Key: CTBCGPDGIWWKAV-UHFFFAOYSA-N
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Description

2-[3,5-bis(2-aminophenyl)phenyl]aniline is a multidentate aromatic amine building block of significant interest in advanced materials research. While specific studies on this exact compound are limited, its molecular structure, featuring multiple 2-aminophenyl groups, suggests research applications analogous to other conjugated aromatic amines. Compounds with similar structures are actively investigated for use in organic electronics, such as the development of organic light-emitting diodes (OLEDs) and other photophysical applications due to their tunable electronic properties . The ortho-aminophenyl groups can act as effective ligands for transition metals and lanthanides, making this compound a potential candidate for constructing coordination polymers and metal-organic frameworks (MOFs) with specific luminescent or catalytic properties . In the realm of chemical sensing, derivatives of 2-(2'-aminophenyl)benzothiazole are known to exhibit processes like excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), which are valuable mechanisms for creating highly sensitive fluorescent probes for various cations and anions, as well as for bioimaging purposes . Furthermore, aniline-based molecular scaffolds are explored in medicinal chemistry research; for instance, aniline mustards have been studied for their dual mechanism of action, which includes causing DNA damage and inducing mitochondrial dysfunction leading to reactive oxygen species (ROS) production in cancer cells . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21N3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[3,5-bis(2-aminophenyl)phenyl]aniline

InChI

InChI=1S/C24H21N3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H,25-27H2

InChI Key

CTBCGPDGIWWKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3N)C4=CC=CC=C4N)N

Origin of Product

United States

Synthetic Methodologies for 2 3,5 Bis 2 Aminophenyl Phenyl Aniline

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 2-[3,5-bis(2-aminophenyl)phenyl]aniline, reveals several possible disconnection points. The most logical disconnections are at the C-C bonds of the terphenyl framework and the C-N bonds of the aniline (B41778) moieties.

Disconnection of C-N bonds: The three amino groups can be retrosynthetically derived from nitro groups, which are readily reduced in a late-stage synthetic step. This simplifies the target to 2-[3,5-bis(2-nitrophenyl)phenyl]nitrobenzene. This precursor is advantageous as nitro groups are robust and can tolerate a variety of reaction conditions, including palladium-catalyzed cross-couplings.

Disconnection of C-C bonds: The terphenyl core can be disconnected in a few ways:

Sequential Disconnection: Disconnecting the two peripheral phenyl rings from the central aniline ring suggests a double Suzuki-Miyaura coupling reaction between a di-halogenated central ring and two equivalents of an appropriate phenylboronic acid derivative. A suitable precursor for the central ring would be a 1,3-dihalo-2-nitrobenzene, such as 1,3-dibromo-2-nitrobenzene (B169743). The peripheral rings would originate from 2-nitrophenylboronic acid.

Convergent Disconnection: A convergent approach would involve the coupling of two pre-functionalized building blocks. For example, a Suzuki-Miyaura reaction between a boronic acid derivative of one of the outer rings and a halogenated biphenyl (B1667301) intermediate.

Based on this analysis, the key precursors for a sequential synthesis are identified as:

A di-halogenated aniline or nitrobenzene (B124822) derivative for the central ring (e.g., 1,3-dibromo-2-nitrobenzene or 2,6-dibromoaniline).

A functionalized phenylboronic acid for the peripheral rings (e.g., (2-nitrophenyl)boronic acid).

For a convergent synthesis, precursors might include:

A halogenated 2-aminobiphenyl (B1664054) or 2-nitrobiphenyl (B167123) derivative.

A corresponding boronic acid derivative of the remaining phenylamine or nitrophenyl group.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are central to the formation of the ary-aryl and aryl-amine bonds in the target molecule.

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bonds of the terphenyl framework. A plausible approach involves a double Suzuki-Miyaura coupling of a di-halogenated central ring with two equivalents of a phenylboronic acid derivative. To achieve a symmetrical di-substitution, a one-pot reaction can be employed.

For instance, the reaction of 1,3-dibromo-2-nitrobenzene with two equivalents of (2-nitrophenyl)boronic acid using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate can yield the dinitro-terphenyl precursor.

Reactant 1Reactant 2CatalystBaseSolventProduct
1,3-dibromo-2-nitrobenzene(2-nitrophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water1,3-bis(2-nitrophenyl)-2-nitrobenzene

Alternatively, a sequential Suzuki-Miyaura coupling can be employed, which is particularly useful for constructing unsymmetrical terphenyls. This can be achieved by controlling the reaction temperature or by using different catalysts and ligands for each coupling step. For example, a ligand-less palladium catalyst at room temperature can be used for the first coupling, followed by the addition of a ligand like SPhos to facilitate the second coupling at a higher temperature.

The Buchwald-Hartwig amination is the key reaction for forming the C-N bonds. This reaction can be envisioned in a few scenarios. If the terphenyl core is constructed first, a di-halogenated terphenyl could undergo a double Buchwald-Hartwig amination. However, a more common strategy involves introducing the amino groups (or their precursors) on the individual aromatic rings before the C-C bond-forming reactions.

A more direct, albeit challenging, approach would be a one-pot sequential Suzuki-Miyaura and Buchwald-Hartwig reaction sequence. Recent advancements have explored combining these reactions to streamline synthetic processes. For instance, a Suzuki coupling could be followed by a twofold Buchwald-Hartwig amination in a one-pot fashion to generate complex triarylamines.

Multi-Step Sequential Aromatic Coupling Protocols

A robust and controllable synthesis of this compound can be achieved through a multi-step sequential protocol. This approach allows for the purification of intermediates at each stage, ensuring the purity of the final product. A likely sequence is as follows:

Double Suzuki-Miyaura Coupling: Starting with a di-halogenated central ring, such as 1,3-dibromo-2-nitrobenzene, a double Suzuki-Miyaura coupling with (2-nitrophenyl)boronic acid would be performed. This reaction would be catalyzed by a palladium complex, for example, Pd(PPh₃)₄, in the presence of a base like aqueous sodium carbonate in a solvent system such as toluene or dioxane. This step forms the dinitro-terphenyl core.

Reduction of Nitro Groups: The resulting 1,3-bis(2-nitrophenyl)-2-nitrobenzene would then be subjected to a reduction reaction to convert the three nitro groups into amino groups. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or other reducing agents like sodium dithionite. This final step yields the target molecule, this compound.

This sequential protocol offers good control over the chemical transformations and generally provides good yields.

Convergent Synthesis Routes Utilizing Pre-functionalized Intermediates

A possible convergent route could be:

First Suzuki-Miyaura Coupling: A reaction between 1,3-dibromo-2-nitrobenzene and one equivalent of (2-nitrophenyl)boronic acid under carefully controlled conditions to favor mono-arylation. This would yield 3-bromo-2-nitro-1-(2-nitrophenyl)benzene.

Second Suzuki-Miyaura Coupling: The resulting bromobiphenyl derivative would then be coupled with another equivalent of (2-nitrophenyl)boronic acid in a second Suzuki-Miyaura reaction to complete the terphenyl core.

Reduction: The final step would be the reduction of the three nitro groups to amines as described in the sequential protocol.

This approach allows for the introduction of different aryl groups in a stepwise manner if an unsymmetrical product is desired.

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature Control

The success of the synthesis of this compound heavily relies on the optimization of reaction conditions for the palladium-catalyzed coupling steps.

Catalysis:

Suzuki-Miyaura Coupling: The choice of palladium catalyst and ligand is crucial. For a double Suzuki coupling, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. For sequential couplings, a ligand-less Pd source like Pd(OAc)₂ might be used for the first, more reactive coupling, followed by the addition of a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or XPhos for the second, more challenging coupling.

Buchwald-Hartwig Amination: The catalyst system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The choice of ligand is critical and depends on the specific substrates. Bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective.

Solvents:

The choice of solvent can significantly impact the reaction rate and yield. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and DMF, often in the presence of water to dissolve the inorganic base. For Buchwald-Hartwig aminations, ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene are frequently employed.

Temperature Control:

Temperature is a critical parameter for controlling selectivity in sequential reactions. For instance, in a sequential Suzuki-Miyaura coupling on a di-haloarene, the first coupling might be performed at room temperature, while the second, less reactive site may require heating to a higher temperature (e.g., 80-110 °C).

A summary of typical optimization parameters is presented below:

ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura (Double) Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Suzuki-Miyaura (Sequential 1st) Pd(OAc)₂NoneNa₂CO₃Toluene/H₂ORoom Temp
Suzuki-Miyaura (Sequential 2nd) Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-120

Careful optimization of these parameters is essential to achieve high yields and purity of the desired this compound.

Scalability and Efficiency Considerations in this compound Synthesis

As noted, specific research on the scalability and efficiency of synthesizing this compound is not present in the available scientific literature. Consequently, a detailed analysis with supporting data on the industrial-scale production of this compound cannot be provided at this time.

In general, the transition from laboratory-scale synthesis to large-scale industrial production for complex aromatic amines involves addressing several key challenges. These typically include managing reaction exotherms, ensuring efficient mixing, handling potentially hazardous reagents and intermediates safely, and developing cost-effective purification methods. The molecular structure of this compound, with its multiple reactive amine sites and rotational flexibility, would likely present unique challenges in these areas that would need to be overcome through dedicated process chemistry research.

Advanced Structural Characterization and Spectroscopic Investigations of 2 3,5 Bis 2 Aminophenyl Phenyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques, would be indispensable for elucidating the precise molecular structure and conformational preferences of 2-[3,5-bis(2-aminophenyl)phenyl]aniline in solution.

¹H NMR: Would provide information on the chemical environment of each proton, with expected distinct signals for the aromatic protons on the different phenyl rings and the amine protons. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: Would identify all unique carbon atoms in the molecule, offering insights into the electronic structure of the aromatic rings.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below based on general knowledge of similar aromatic amines.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5115 - 130
Aromatic C-NH₂Not Applicable140 - 150
Aromatic C (quaternary)Not Applicable135 - 145
NH₂3.5 - 5.0 (broad)Not Applicable

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-transform infrared (FTIR) and Raman spectroscopy would provide valuable information about the vibrational modes of the molecule, confirming the presence of key functional groups and probing intermolecular interactions.

N-H Stretching: The primary amine groups (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The position and shape of these bands could indicate the extent of hydrogen bonding.

Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹ would confirm the presence of aromatic rings.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: These vibrations would be expected in the 1250-1350 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ groups would likely be observed around 1600 cm⁻¹.

A representative data table of expected vibrational frequencies is provided below.

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch~3450Weak
N-H Symmetric Stretch~3350Weak
Aromatic C-H Stretch3000 - 3100Strong
N-H Scissoring1600 - 1650Moderate
Aromatic C=C Stretch1400 - 1600Strong
C-N Stretch1250 - 1350Moderate

Advanced Mass Spectrometry Techniques for Structural Elucidation of Complex Polyamine Frameworks

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), would be essential for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation pathways.

HRMS: Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₄H₂₁N₃).

MS/MS: Would involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern would offer valuable structural information, revealing the connectivity of the phenyl rings and the location of the amine groups. Common fragmentation pathways for aromatic amines often involve the loss of NH₂ or cleavage of the bonds between the aromatic rings.

Chiroptical Properties and Stereochemical Investigations (if applicable)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing chiral substituents on the amine groups or the aromatic rings, then chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be employed to investigate their stereochemical properties. These techniques measure the differential absorption of left and right circularly polarized light and would provide information on the absolute configuration and conformational preferences of the chiral derivatives in solution.

Computational Chemistry and Theoretical Studies on 2 3,5 Bis 2 Aminophenyl Phenyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.com For a complex aromatic amine like 2-[3,5-bis(2-aminophenyl)phenyl]aniline, DFT calculations can provide valuable insights into its behavior at the molecular level. Such calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G**) to achieve a balance between computational cost and accuracy. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. journaleras.com

For this compound, the HOMO is expected to be delocalized across the π-conjugated system, with significant contributions from the nitrogen lone pairs of the amino groups. This delocalization enhances the electron-donating ability of the molecule. The LUMO, on the other hand, would likely be distributed over the phenyl rings. A smaller HOMO-LUMO gap generally signifies a more reactive molecule that is more prone to electronic transitions. nih.gov In analogous triphenylamine (B166846) derivatives, the HOMO-LUMO gaps are calculated to be in the range of 2.55 eV to 4.65 eV, depending on the specific substituents. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

Parameter Predicted Value Range Significance
HOMO Energy -5.0 to -5.5 eV Indicates electron-donating capability
LUMO Energy -1.5 to -2.0 eV Indicates electron-accepting capability

Note: These values are estimations based on similar aromatic amine compounds and would require specific DFT calculations for confirmation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack.

In the case of this compound, the MEP map is predicted to show regions of high electron density (red) around the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. The aromatic rings would exhibit a more neutral (green) potential, while the hydrogen atoms of the amino groups would show a positive potential (blue). This suggests that the primary sites for electrophilic attack would be the nitrogen atoms.

Non-Linear Optical (NLO) Properties Prediction

Molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. nih.gov DFT calculations can be employed to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). mq.edu.au

The structure of this compound, with its multiple phenyl rings and amino groups, suggests the potential for intramolecular charge transfer, which is a key requirement for NLO activity. The amino groups act as electron donors, and the phenyl rings act as π-bridges. Theoretical studies on similar aniline (B41778) and triphenylamine derivatives have shown that the first-order hyperpolarizability increases with stronger electron-donating groups and longer conjugation lengths. mq.edu.aunih.gov

Note: These are estimated values based on computational studies of analogous compounds. mq.edu.aunih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, intermolecular interactions, and behavior in different environments (e.g., in solution or in the solid state). rsc.org

The multiple single bonds in this compound allow for considerable conformational freedom. The dihedral angles between the phenyl rings can rotate, leading to a variety of possible three-dimensional structures. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. These interactions are governed by non-covalent forces such as hydrogen bonding (between the amino groups) and π-π stacking (between the phenyl rings). Understanding these interactions is crucial for predicting the bulk properties of the material, such as its solubility and crystal packing. researchgate.net

Mechanistic Insights into Synthesis and Chemical Transformations via Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. mit.edu By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out.

The synthesis of this compound likely involves cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form the carbon-carbon and carbon-nitrogen bonds. DFT calculations can be used to investigate the catalytic cycle of these reactions, identifying the rate-determining step and providing insights into how to optimize the reaction conditions for higher yields. uva.nl

Similarly, computational modeling can predict the reactivity of this compound in various chemical transformations. For example, the amino groups are expected to be reactive towards electrophiles, and the aromatic rings can undergo electrophilic substitution. Computational studies can help in predicting the regioselectivity of these reactions.

Structure-Property Relationships Derived from Theoretical Approaches

A key goal of computational chemistry is to establish clear structure-property relationships. rsc.org For this compound, theoretical approaches can help to understand how its molecular structure dictates its electronic, optical, and chemical properties.

For instance, the degree of π-conjugation, which is influenced by the dihedral angles between the phenyl rings, will have a significant impact on the HOMO-LUMO gap and, consequently, on the molecule's absorption and emission spectra. The number and position of the amino groups are also critical. These groups act as strong electron donors, influencing the molecule's redox potential and its ability to act as a hole-transport material in organic electronic devices. rsc.org

By systematically modifying the molecular structure in silico (e.g., by adding different substituent groups) and calculating the resulting properties, it is possible to design new molecules based on the this compound scaffold with tailored properties for specific applications.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Chemical Transformations and Derivatization Strategies for 2 3,5 Bis 2 Aminophenyl Phenyl Aniline

Oxidation Reactions of Aromatic Amino Groups

The aromatic amino groups of 2-[3,5-bis(2-aminophenyl)phenyl]aniline are susceptible to oxidation, a characteristic reaction of anilines. The presence of three such groups makes the molecule particularly electron-rich and prone to oxidative processes. The oxidation can proceed through several stages, yielding a variety of products depending on the oxidant and reaction conditions.

Initial one-electron oxidation of an amino group leads to the formation of a radical cation. mdpi.com This is a key step in many oxidative processes, including electrochemical polymerization. Further oxidation can lead to the formation of N-hydroxy derivatives, which are often intermediates in the metabolic activation of aromatic amines. nih.govnih.gov These N-hydroxylamines can be further oxidized to nitroso and subsequently nitro compounds.

Under different conditions, especially with strong oxidizing agents or enzymatic catalysis, oxidation can lead to the formation of quinone-imine species. nih.gov Given the multiple amine functionalities in the molecule, these oxidative reactions can lead to complex coupling and polymerization, resulting in the formation of colored, often polymeric, materials similar to polyaniline. The key reaction is the N-oxidation to form aryl-N-hydroxylamines, which are pivotal intermediates. nih.gov

Table 1: Potential Oxidation Products of Aromatic Amines

Oxidizing Agent Typical Product(s) Intermediate(s)
Peroxy acids (e.g., H₂O₂) Nitrosoarenes, Nitroarenes N-Arylhydroxylamines
Cytochrome P450 Enzymes N-hydroxy metabolites Arylnitrenium ions nih.gov
Electrochemical Oxidation Polymeric films (e.g., Polyaniline) Radical cations

Reduction Pathways for Nitro Precursors and Derivatives

The most common and practical synthetic route to this compound involves the reduction of its corresponding trinitro precursor, 1,3-bis(2-nitrophenyl)-5-(2-nitrophenyl)benzene. The reduction of aromatic nitro compounds to primary amines is a fundamental and widely used transformation in organic synthesis. beilstein-journals.orgwikipedia.org A variety of methods are available for this conversion, offering different levels of chemoselectivity and reaction conditions. organic-chemistry.org

Catalytic hydrogenation is a highly efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is known for its clean conversion and high yields.

Alternatively, chemical reduction using metals in acidic media is a classic and reliable approach. Common systems include tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is another effective reagent for this transformation. More recently, metal-free reduction methods have been developed, such as the use of trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, which offers a mild and inexpensive option. beilstein-journals.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Conditions Advantages
H₂, Pd/C or PtO₂ Pressurized H₂ gas, various solvents High yield, clean reaction, recyclable catalyst wikipedia.org
Fe, HCl or CH₃COOH Refluxing acid Inexpensive, widely used industrially
SnCl₂, HCl Acidic solution, often at room temp. Good for laboratory scale, mild conditions
HSiCl₃, (CH₃CH₂)₃N Dichloromethane, room temperature Metal-free, fast, high conversion beilstein-journals.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The three primary amino groups in this compound are powerful activating substituents for electrophilic aromatic substitution (SEAr). wikipedia.org They strongly donate electron density into the phenyl rings through resonance, making the ortho and para positions exceptionally nucleophilic. libretexts.orgchemistrysteps.com Consequently, the molecule is expected to be highly reactive towards electrophiles, and reactions such as halogenation, nitration, and sulfonation are likely to proceed rapidly even under mild conditions.

A significant challenge with such a highly activated system is controlling the reaction to prevent polysubstitution. libretexts.org For instance, direct bromination of aniline (B41778) with bromine water leads to the immediate formation of 2,4,6-tribromoaniline. chemistrysteps.comyoutube.com A similar outcome would be expected for the target molecule, likely resulting in the substitution of all available ortho and para positions on all three peripheral rings.

To achieve selective monosubstitution, the strong activating effect of the amino groups must be attenuated. This is typically accomplished by "protecting" the amine as an amide, most commonly an acetanilide, by reacting it with acetic anhydride. libretexts.org The resulting N-acetyl group is still an ortho, para-director and an activating group, but its activating strength is significantly reduced because the nitrogen lone pair is delocalized into the carbonyl group as well as the ring. After the desired electrophilic substitution is performed, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amine.

Table 3: Influence of Amino and Amide Groups on Electrophilic Aromatic Substitution

Functional Group Activating Strength Directing Effect Reactivity Issues Control Strategy
Amino (-NH₂) Very Strong ortho, para Overreaction, polysubstitution, oxidation libretexts.org Protection as an amide

Nucleophilic Substitution Reactions Involving Amino Functionalities

The primary amino groups of this compound are nucleophilic due to the lone pair of electrons on the nitrogen atoms. They can readily react with a variety of electrophiles in nucleophilic substitution or addition reactions.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is also the basis for the protection strategy mentioned previously.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products, including quaternary ammonium (B1175870) salts.

Reaction with Isothiocyanates: Amines react with isothiocyanates to form thiourea (B124793) derivatives. Reagents like 3,5-bis-(trifluoromethyl)phenyl isothiocyanate are used for derivatization to aid in the analysis of amines. nih.gov

Another critical reaction is diazotization , where the primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Aryl diazonium salts are highly valuable synthetic intermediates. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Cl, -Br, -I) in Sandmeyer and related reactions, providing a versatile pathway to introduce a variety of functional groups onto the aromatic rings.

Functionalization for Specific Ligand Design and Advanced Building Blocks

The unique tripodal structure of this compound, with its three amino groups oriented in a C₃-symmetric fashion, makes it an excellent scaffold for the design of complex ligands and advanced molecular building blocks. The nucleophilic character of the amino groups provides a direct handle for functionalization.

By reacting the amino groups with appropriate reagents, chelating arms can be introduced to create tridentate or tripodal ligands. For example:

Reaction with 2-pyridinecarboxaldehyde (B72084) followed by reduction can install pyridylmethyl arms, creating N-donor ligands capable of coordinating to various transition metals.

Acylation with acid chlorides containing other donor atoms (e.g., sulfur in a thiophene (B33073) carboxylate or phosphorus in a diphenylphosphinobenzoic acid) can generate multidentate ligands with a specific "hard" (N) and "soft" (S, P) donor set.

Alkylation with haloacetates followed by hydrolysis can yield tripodal aminocarboxylate ligands.

This "bottom-up" approach allows for the rational design of ligands with tailored steric and electronic properties for applications in catalysis, materials science, and supramolecular chemistry. The derivatization of aniline moieties is a common strategy in the development of functional molecules, including inhibitors for biological targets and imaging agents. acs.orgnih.gov

Synthesis of Oligomeric and Polymeric Derivatives through Condensation and Coupling Reactions

As a tri-primary amine, this compound can serve as a trifunctional monomer for the synthesis of polymers and oligomers. This allows for the creation of cross-linked networks or hyperbranched polymer architectures.

Condensation Polymerization: The most direct method for polymerization is through polycondensation reactions. researchgate.netresearchgate.net Reaction with difunctional carboxylic acids, diacyl chlorides, or dianhydrides will lead to the formation of polyamides. Because the amine monomer is trifunctional, reacting it with a difunctional comonomer can produce a cross-linked, insoluble network polymer. Control over the stoichiometry can be used to generate soluble, hyperbranched polyamides. These materials often exhibit high thermal stability.

Coupling Reactions: Modern cross-coupling reactions provide another avenue for creating oligomeric and polymeric structures. After converting the amine functionalities to a more suitable group (e.g., a halide or triflate via the diazonium salt), palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be employed. For instance, derivatizing the molecule to contain three aryl halide groups would allow it to act as a core for star-shaped oligomers or polymers by coupling with various terminal monomers. researchgate.net

Oxidative Polymerization: Analogous to aniline, the oxidative coupling of the amino groups can lead to the formation of complex, conjugated polymeric materials. nih.govrsc.org This process, typically initiated chemically (e.g., with ammonium persulfate) or electrochemically, involves the formation of radical cations that couple to form new C-N or N-N bonds, leading to an extended, often conductive, polymer network. nih.gov

No Publicly Available Research Found on the Application of this compound in Advanced Materials Chemistry

The intended article, which was to be structured around the specific applications of this compound in advanced materials chemistry, cannot be generated due to the absence of relevant research findings. The planned sections and subsections, including its use in polyimide and aromatic polyamide synthesis, as well as its role as a linker in COF and MOF construction, remain speculative without supporting scientific evidence.

Searches were conducted to find information on:

The synthesis and characterization of polyimides and aromatic polyamides using this compound as a monomer.

Structure-processability-performance correlations in polymers derived from this specific aniline derivative.

The utilization of this compound as a linker for the construction of COFs through condensation reactions.

The functionalization of MOF structures with this compound to achieve tailored properties.

The lack of accessible research indicates that this compound may not have been extensively investigated for these applications, or any such research has not been published in the public domain. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, or a list of related chemical compounds as per the initial request.

Application of 2 3,5 Bis 2 Aminophenyl Phenyl Aniline As a Precursor in Advanced Materials Chemistry

Applications in Organic Electronic and Optoelectronic Materials

Role as a Building Block for Light-Emitting Materials and Organic Electronics

There is no available research detailing the use of 2-[3,5-bis(2-aminophenyl)phenyl]aniline as a fundamental component in the synthesis of light-emitting materials. Its molecular structure, featuring multiple aniline (B41778) moieties, suggests potential for the creation of extended π-conjugated systems, which are often a prerequisite for electroluminescence. However, without experimental or theoretical studies, its efficacy as a building block, its influence on the photophysical properties (such as emission color and quantum efficiency) of resulting materials, and its stability in electronic devices remain unknown.

Precursor for Charge Transport Layers and Active Emitter Components

Similarly, no information has been found regarding the application of this compound as a precursor for either charge transport layers (hole or electron transport) or as an active emitter in OLEDs. The triphenylamine-like core of the molecule might suggest potential hole-transporting capabilities, a common feature for this class of compounds. However, the specific electronic properties, such as HOMO/LUMO energy levels and charge carrier mobility, which are critical for these applications, have not been reported. Furthermore, there is no data on its performance as an emissive material, either as a host or a dopant, in OLED devices.

Coordination Chemistry of 2 3,5 Bis 2 Aminophenyl Phenyl Aniline

Ligand Design Principles and Chelation Properties of the Polyamine Scaffold

The molecule 2-[3,5-bis(2-aminophenyl)phenyl]aniline is a fascinating example of a tripodal, tetradentate ligand. Its structure is built upon a central phenyl ring, which acts as a rigid scaffold, with three pendant 2-aminophenyl arms. This specific arrangement is crucial to its function as a ligand. Tripodal ligands are a significant class in coordination chemistry because their geometry often pre-organizes the donor atoms for binding to a metal center, a phenomenon that can enhance the stability of the resulting metal complex. researchgate.net

The design of this ligand incorporates several key principles:

Tripodal Architecture: The three aniline (B41778) arms extending from a central phenyl core create a C3-symmetric pocket suitable for coordinating with a single metal ion. wikipedia.org This structure leads to the formation of facial (fac) isomers in octahedral complexes, where the three donor nitrogen atoms from the aniline groups occupy one face of the octahedron. wikipedia.org

Chelation: As a polydentate ligand, it can form multiple bonds with a central metal ion, resulting in the formation of stable chelate rings. rsc.org The chelate effect, an entropically favorable process, suggests that complexes of this ligand would be significantly more stable than analogous complexes with monodentate amine ligands like ammonia (B1221849) or simple aniline.

Donor Atoms: The primary amine groups (-NH2) on the pendant phenyl rings are the key electron-donating sites. The nitrogen atoms possess lone pairs of electrons that can readily form coordinate bonds with electron-accepting transition metal ions. The coordination chemistry of such tripodal tetraamine (B13775644) ligands has been extensively reviewed. researchgate.net

Synthesis and Characterization of Metal Complexes with Transition Metals

While the synthesis of metal complexes specifically with this compound has not been reported, the general procedure for forming complexes with similar polyamine ligands is well-established. Typically, this involves reacting the ligand with a suitable transition metal salt in an appropriate solvent. mdpi.com

A general synthetic route would be: Ligand + Metal Salt (e.g., MCl₂, M(NO₃)₂, M(OTf)₂) → [M(Ligand)]ⁿ⁺ Complex

The choice of solvent is critical and often involves alcohols (like ethanol (B145695) or methanol) or other polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) to dissolve both the organic ligand and the inorganic metal salt. The reaction is often carried out under inert atmosphere to prevent oxidation of either the ligand or the metal ion, especially for sensitive metals like Fe(II) or Cu(I). Gentle heating or reflux may be applied to facilitate the reaction. mdpi.com The resulting complex can then be precipitated by cooling the solution or by adding a counter-ion salt, and purified by recrystallization.

Exploration of Diverse Coordination Geometries

The tripodal nature of this compound suggests it would favor specific coordination geometries. As a tetradentate ligand, it can occupy four coordination sites on a metal ion. researchgate.net For a six-coordinate metal like Co(II), Ni(II), or Fe(III), the ligand would likely bind in a facial arrangement, leaving two cis positions available for other ligands (like solvents or counter-ions). wikipedia.orgnih.gov This can lead to distorted octahedral geometries. nih.gov

For metal ions that prefer lower coordination numbers, such as Cu(I) or Zn(II), the ligand could potentially saturate the coordination sphere, leading to distorted trigonal bipyramidal or tetrahedral geometries. The steric bulk of the phenyl rings would play a significant role in determining the final geometry. The coordination sphere around a metal ion in similar tripodal complexes can be described as a distorted trigonal bipyramid. nih.gov

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Characterization of the resulting metal complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the amine groups to the metal center would be evident by a shift in the N-H stretching and bending frequencies compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would show shifts in the ligand-based π-π* transitions and the appearance of new, often weaker, d-d transition bands for d-block metals. More intense metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands might also be observed, providing insight into the electronic structure of the complex. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Co(III)), ¹H and ¹³C NMR spectroscopy would show significant shifts in the signals of the protons and carbons near the coordination sites due to the influence of the metal ion.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the formation of the desired complex and determine its mass-to-charge ratio. nih.gov

The table below summarizes the expected characterization data for a hypothetical complex with a divalent metal ion (M²⁺).

TechniqueExpected Observation for [M(this compound)]²⁺Information Gained
IR Spectroscopy Shift in ν(N-H) bands; appearance of new ν(M-N) bands.Confirmation of amine coordination to the metal center.
UV-Vis Shift in ligand π-π* bands; new d-d or charge-transfer bands.Electronic structure, coordination geometry.
NMR (diamagnetic) Downfield or upfield shifts of aromatic and amine protons.Confirmation of ligand binding in solution.
Mass Spectrometry Peak corresponding to the molecular ion [M(Ligand)]²⁺ or related fragments.Confirmation of complex formation and its composition.
X-ray Crystallography Precise bond lengths (M-N), bond angles, and overall 3D structure.Unambiguous determination of coordination geometry and ligand conformation.

Applications of Coordination Complexes in Catalysis (e.g., organometallic catalysis, photocatalysis)

Tripodal amine ligands are widely used to create stable yet reactive metal complexes for catalysis. rsc.orgnih.gov The coordination of this compound to a transition metal could create a coordinatively unsaturated site, which is often a prerequisite for catalytic activity.

Organometallic Catalysis: Complexes of metals like copper, nickel, or palladium with this ligand could be effective catalysts for various cross-coupling reactions. The tripodal ligand can stabilize the metal center in different oxidation states required for catalytic cycles (e.g., oxidative addition and reductive elimination). Copper complexes with tripodal amine ligands, for instance, have been shown to be efficient catalysts for azide-alkyne cycloaddition ("click") reactions. rsc.org Aluminum complexes of tripodal ligands have also demonstrated catalytic activity in hydroboration reactions. acs.org

Photocatalysis: The incorporation of a triphenylamine (B166846) core is a common design strategy in materials for photocatalysis and optoelectronics. researchgate.net Triphenylamine is an excellent hole-transporting moiety. When coordinated to a suitable metal, the resulting complex could function as a photosensitizer. Upon absorption of light, the complex could enter an excited state, enabling it to participate in electron transfer reactions. Such complexes could be used in light-driven chemical transformations or in the construction of dye-sensitized solar cells. tees.ac.uk Conjugated microporous polymers incorporating triphenylamine and coordinated with copper have shown activity in visible-light-induced catalysis. acs.org

Influence of Coordination on Electronic and Photophysical Properties

The electronic and photophysical properties of the this compound ligand are expected to change significantly upon coordination to a metal ion. The central triphenylamine unit is known for its photoluminescent properties, which can be tuned by chemical modification. researchgate.net

Electronic Properties: Coordination to a metal ion will withdraw electron density from the nitrogen atoms, affecting the electronic structure of the entire molecule. This can alter the HOMO-LUMO gap of the ligand, leading to changes in its absorption and emission spectra. The redox potential of both the ligand and the metal will also be modified.

Photophysical Properties: The fluorescence or phosphorescence of the ligand could be either quenched or enhanced upon complexation, depending on the nature of the metal ion.

Quenching: Paramagnetic metal ions (like Cu(II) or Ni(II)) or heavy atoms can quench fluorescence through efficient intersystem crossing to triplet states or other non-radiative decay pathways. msu.edu

Enhancement/Shifting: Coordination to closed-shell metal ions like Zn(II) or Al(III) can increase the rigidity of the ligand, which often leads to an enhancement of fluorescence quantum yield and a shift in the emission wavelength. rsc.org The formation of metal complexes can lead to new emissive excited states, such as MLCT states, which are often phosphorescent, especially with heavy metals like ruthenium or iridium. rsc.org The photophysical properties of triphenylamine-based BF₂ complexes have been studied, showing how coordination can tune these characteristics. researchgate.net The design of ligands is a crucial factor in sensitizing the luminescence of lanthanide ions. nih.gov

The study of these properties is fundamental for applications in chemical sensing, bioimaging, and the development of materials for organic light-emitting diodes (OLEDs). rsc.org

Future Research Directions and Outlook in the Chemistry of 2 3,5 Bis 2 Aminophenyl Phenyl Aniline

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 2-[3,5-bis(2-aminophenyl)phenyl]aniline and its derivatives. utb.czacs.orgresearchgate.net Current synthetic strategies for similar poly-aniline compounds can be resource-intensive. researchgate.net Green chemistry principles will be pivotal in guiding the development of new synthetic routes. rsc.orgrsc.orgresearchgate.net

Key areas of investigation will include:

Catalytic C-N Cross-Coupling Reactions: Exploring novel catalyst systems, such as those based on copper or palladium, could lead to more efficient and selective one-pot syntheses from readily available precursors. nih.govcore.ac.ukrsc.org The development of catalysts that operate under milder conditions and in greener solvents will be a primary objective.

Enzymatic Synthesis: The use of enzymes, such as peroxidases, to catalyze the polymerization of aniline (B41778) derivatives offers a biocompatible and environmentally benign alternative to traditional chemical oxidation. utb.cz Research into enzymes that can selectively construct the intricate structure of this compound could provide a highly sustainable manufacturing process.

Atom Economy-Focused Reactions: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. Future synthetic approaches will aim to minimize waste by utilizing reactions with high atom economy, such as dehydrogenative aromatization. rsc.orgnih.gov

A comparative table of potential sustainable synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
Advanced Catalysis High yields and selectivity, milder reaction conditions. nih.govcore.ac.ukCatalyst cost and recovery, optimization for complex structures.
Enzymatic Synthesis Environmentally friendly, high specificity. utb.czEnzyme stability and cost, scalability of the process.
High Atom Economy Reactions Reduced waste generation, increased efficiency. rsc.orgnih.govDevelopment of suitable reaction conditions and catalysts.

Exploration of Advanced Material Architectures and Functions

The tripodal and multifunctional nature of this compound makes it an ideal building block for a variety of advanced material architectures. Future research is expected to delve into the self-assembly and polymerization of this molecule to create materials with tailored properties. researchgate.netnih.govwikipedia.org

Promising research avenues include:

Supramolecular Self-Assembly: The amine groups can participate in hydrogen bonding and other non-covalent interactions, driving the spontaneous organization of molecules into well-defined supramolecular structures. researchgate.netwikipedia.orgresearchgate.net The study of how to control this self-assembly to form, for example, nanofibers, nanotubes, or porous networks will be a significant area of focus. acs.org

Conducting Polymers: Through oxidative polymerization of the aniline moieties, novel conducting polymers with a unique three-dimensional cross-linked structure can be synthesized. rsc.orgrsc.orgnih.govresearchgate.net The resulting materials are expected to exhibit interesting electronic and optoelectronic properties. mdpi.commsstate.edumdpi.com

Functional Polymer Blends: Incorporating this compound into blends with other polymers could enhance the mechanical, thermal, and conductive properties of the resulting materials. msstate.edu

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid materials that combine the properties of organic molecules with inorganic components is a rapidly growing field. The amine functionalities of this compound are well-suited for interfacing with inorganic materials. mdpi.com

Future research in this area will likely involve:

Sol-Gel Chemistry: Utilizing the amine groups to react with inorganic precursors, such as silanes, through a sol-gel process can lead to the formation of organic-inorganic hybrid coatings with applications in corrosion protection and functional surfaces. researchgate.net

Nanoparticle Functionalization: The molecule can be used as a capping agent or surface modifier for nanoparticles, imparting new functionalities and improving their dispersibility in various media.

Metal-Organic Frameworks (MOFs): The multiple amine groups can act as ligands for metal ions, potentially forming novel MOFs with unique porous structures and catalytic or sensing capabilities.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry will be an indispensable tool in directing the future exploration of this compound and its derivatives. researchgate.netmit.edumdpi.comnih.gov Theoretical modeling can provide valuable insights into the molecule's properties and guide the design of new materials and experiments. nih.gov

Key areas for theoretical investigation include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic structure, optical properties, and reactivity of the molecule and its polymers. researchgate.netacs.orgelectrochemsci.org This can help in identifying promising candidates for specific applications, such as in electronic devices.

Molecular Dynamics Simulations: These simulations can provide a deeper understanding of the self-assembly processes and the morphology of materials derived from this compound.

Structure-Property Relationships: Computational studies can elucidate the relationship between the molecular structure of derivatives of this compound and their macroscopic properties, enabling the rational design of materials with desired characteristics. nih.gov

A table summarizing the focus of different theoretical methods is provided below:

Theoretical MethodPredicted PropertiesImpact on Research
Quantum Mechanics (e.g., DFT) Electronic structure, band gaps, absorption spectra. researchgate.netacs.orgGuiding the design of materials for optoelectronic applications. mdpi.com
Molecular Dynamics Self-assembly behavior, material morphology.Understanding and controlling the formation of nanostructures.
Quantitative Structure-Property Relationship (QSPR) Correlation between molecular features and material performance.Accelerating the discovery of new functional materials.

Emerging Applications in Niche Advanced Chemical Technologies

The unique properties of this compound and its derivatives are expected to find applications in a range of specialized and advanced technologies.

Potential future applications include:

Chemosensors: The electron-rich nature of the molecule and its ability to interact with various analytes make it a promising candidate for the development of highly sensitive and selective chemical sensors. rsc.orgmdpi.com

Electrochromic Devices: Polymers derived from this compound may exhibit electrochromic properties, changing color in response to an applied voltage, which is useful for smart windows and displays. ntu.edu.tw

Hole Transport Materials: The triarylamine-like core structure suggests that derivatives of this molecule could be effective hole transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, contributing to the development of more efficient energy and display technologies. core.ac.uknih.govmdpi.comacs.orgntu.edu.tw

Corrosion Inhibitors: The ability of the amine groups to adsorb onto metal surfaces could be exploited in the design of new and effective corrosion inhibitors. wikipedia.org

The continued exploration of the fundamental chemistry and material science of this compound holds significant promise for the development of new materials and technologies that can address contemporary scientific and technological challenges.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 2-[3,5-bis(2-aminophenyl)phenyl]aniline?

Answer:
The synthesis typically involves multi-step coupling reactions to assemble the triaryl backbone. Key steps include:

  • Condensation reactions using acyl chlorides or aldehydes to link aromatic rings (e.g., 3,5-bis(2-aminophenyl)phenyl intermediates) .
  • Protection/deprotection strategies for amino groups to prevent side reactions during coupling. For example, nitro groups can be reduced to amines post-synthesis.
  • Cross-coupling methods (e.g., Suzuki-Miyaura) to form aryl-aryl bonds, though evidence for specific catalysts is limited in the provided data.

Advanced Synthesis: How can regioselectivity be achieved when introducing aminophenyl substituents?

Answer:
Regioselectivity is controlled by:

  • Directed ortho-metalation : Using directing groups (e.g., trifluoromethyl or nitro) to position coupling reactions .
  • Asymmetric catalysis : Chiral ligands or catalysts to favor specific stereochemical outcomes in aryl-aryl bond formation.
  • Stepwise functionalization : Sequential introduction of substituents, as demonstrated in porphyrin synthesis where nitration and reduction steps are used to position amino groups .

Basic Characterization: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to identify amine protons (δ ~5-6 ppm) and aromatic ring coupling patterns .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₄H₂₁N₃ requires m/z ~351.17).
  • Elemental analysis : Confirms empirical formula purity.

Advanced Characterization: How can X-ray crystallography challenges be addressed for this compound?

Answer:
Crystallization issues arise due to molecular flexibility and hydrogen bonding. Strategies include:

  • Co-crystallization : Using bulky counterions or solvents to stabilize the lattice.
  • Low-temperature diffraction : To reduce thermal motion artifacts.
  • Computational modeling : Complementing experimental data with DFT-optimized geometries .

Basic Application: What are potential catalytic applications of this compound?

Answer:
The triaryl amine structure suggests utility as:

  • Ligands in metal complexes : For CO₂ reduction catalysts, analogous to iron-porphyrin systems where amino groups coordinate metals .
  • Redox-active frameworks : In photoelectrochemical cells due to electron-rich aromatic systems.

Advanced Application: How do substituents influence electronic properties in catalysis?

Answer:

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase metal center electrophilicity, enhancing catalytic turnover in CO₂ reduction .
  • Steric effects : Bulky substituents at the 3,5-positions can modulate substrate access to the metal center, as seen in similar porphyrin systems .

Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies?

Answer:

  • Control experiments : Replicate conditions (solvent, temperature, counterion) from conflicting studies.
  • In situ spectroscopy : Monitor reaction intermediates (e.g., FTIR for CO₂ adducts).
  • Electrochemical profiling : Compare overpotentials and Faradaic efficiencies under standardized protocols .

Computational Modeling: What insights can DFT provide for this compound?

Answer:

  • Electronic structure : HOMO-LUMO gaps to predict redox behavior.
  • Binding energetics : Metal-ligand interaction strengths (e.g., Fe-N bond dissociation energies).
  • Reaction pathways : Simulate intermediates in catalytic cycles (e.g., CO₂ binding to metal centers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.